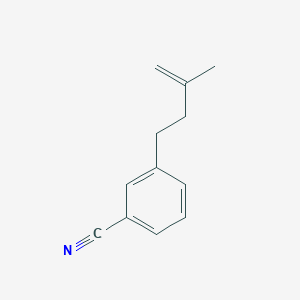

4-(3-Cyanophenyl)-2-methyl-1-butene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

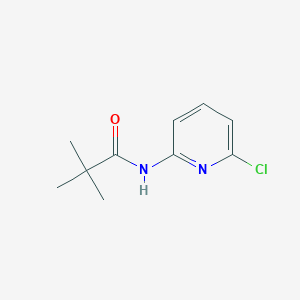

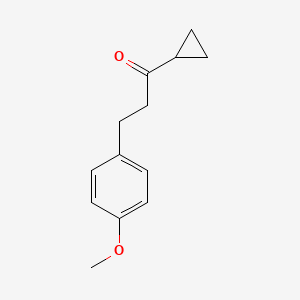

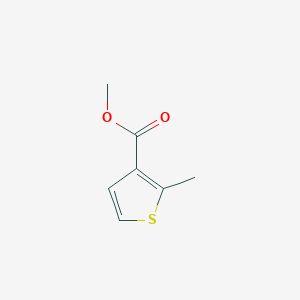

4-(3-Cyanophenyl)-2-methyl-1-butene is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photochemistry and Electron Transfer Reactions

The compound 4-(3-Cyanophenyl)-2-methyl-1-butene has been studied in the context of photochemistry, specifically in photosubstitution reactions involving dicyanobenzenes and alkyl olefins. This reaction, which involves electron transfer processes, was examined by irradiating certain dicyanobenzenes in the presence of olefins like cyclohexene and observing the substitution of cyano groups under various conditions. This study provides insights into the behavior of electron transfer in photochemical reactions and highlights the selectivity of certain dicyanobenzenes in these processes (Borg, Arnold, & Cameron, 1984).

Reactivity with π-Bonds

Another research focus is the compound's reactivity with π-bonds. For instance, a study explored the reaction of disilyne compounds with butenes, leading to the formation of disilacyclobutenes through a stereospecific process. Theoretical calculations supported these findings by showing the interactions between the LUMO of one reactant and the HOMO of 2-butene, resulting in a cycloaddition and subsequent ring expansion. This research offers valuable insights into the stereochemistry and reaction mechanisms of compounds interacting with π-bonds (Kinjo et al., 2007).

Synthesis of Bicyclic Compounds

This compound is also relevant in the synthesis of bicyclic compounds. A particular study demonstrated how α,ω-(Phenylseleno) carbonyl compounds can be converted into substances that undergo sequential ring-closing metathesis and radical cyclization. This method provides a route to creating complex bicyclic structures, expanding the synthetic toolkit available for producing intricate molecular architectures (Clive & Cheng, 2001).

Functionalized Isoprene Units

Research has also delved into the use of this compound as a functionalized isoprene unit. In one study, specific chlorination processes were explored to produce derivatives with potential utility in various synthetic applications. The study's findings shed light on the electrochemical properties of these compounds and their potential use in creating functionalized isoprene units, which are valuable in various chemical synthesis processes (Uneyama et al., 1983).

Propriétés

IUPAC Name |

3-(3-methylbut-3-enyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-10(2)6-7-11-4-3-5-12(8-11)9-13/h3-5,8H,1,6-7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXUVSZVSWWVGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC(=CC=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50535473 |

Source

|

| Record name | 3-(3-Methylbut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90433-28-6 |

Source

|

| Record name | 3-(3-Methylbut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Trifluoromethyl)phenoxy]acetyl chloride](/img/structure/B1315536.png)

![Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1315539.png)